molecular formula C8H8O2 B1221072 4-(2-Furyl)-3-buten-2-one CAS No. 623-15-4

4-(2-Furyl)-3-buten-2-one

Cat. No. B1221072
CAS RN: 623-15-4
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
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Patent
US03997590

Procedure details

To a solution of sodium ethoxide (from 2.3 g. sodium and dry ethanol 35 ml.) was added slowly diethyl malonate (14 g.). After the addition the mixture was heated under reflux for 1 minute, cooled and then treated with 4-(2-furyl)-3-buten -2-one (13 g.). After heating under reflux for 17 hrs. and cooling, the precipitated sodium enolate salt (of formula III) was collected by filtration, washed with acetone and dissolved in water. The solution was acidified with 2N-sulphuric acid (to convert the enolate salt to the corresponding dione II) and extracted with dichloromethane. After washing the organic layer with water and drying over sodium sulphate, removal of solvents under reduced pressure afforded ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9]CC)=O.[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[CH:21]=[CH:22][C:23](=[O:25])[CH3:24]>>[O:9]=[C:7]1[CH2:24][C:23](=[O:25])[CH2:22][CH:21]([C:17]2[O:16][CH:20]=[CH:19][CH:18]=2)[CH:6]1[C:5]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
O1C(=CC=C1)C=CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
and cooling
FILTRATION
Type
FILTRATION
Details
the precipitated sodium enolate salt (of formula III) was collected by filtration
WASH
Type
WASH
Details
washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
After washing the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate, removal of solvents under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C(C(CC(C1)=O)C=1OC=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.